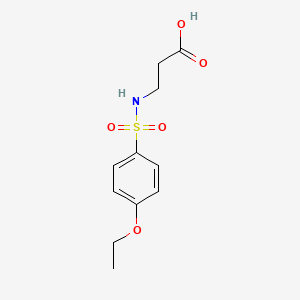

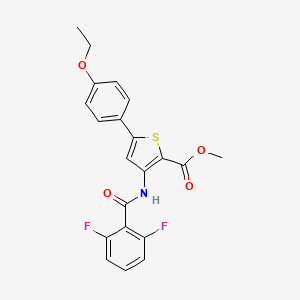

![molecular formula C15H11BrN2OS B2989733 2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole CAS No. 331418-71-4](/img/structure/B2989733.png)

2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole” is a chemical compound with a molecular weight of 497.48 . It is used extensively in scientific research due to its unique structure, which allows for diverse applications such as drug development, material synthesis, and catalysis.

Molecular Structure Analysis

The molecular structure of “2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole” is complex, with a linear formula of C24H21BrN2OS2 . It contains several functional groups, including a bromobenzyl group, a phenyl group, and an oxadiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole” include a molecular weight of 320.21 g/mol . It has a complex structure with a high degree of molecular complexity .Wissenschaftliche Forschungsanwendungen

Antitubercular Agents

The development of 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles has been reported for their selective antitubercular activity against both replicating and nonreplicating Mycobacterium tuberculosis strains. These compounds showed outstanding in vitro activity with minimum inhibitory concentration values as low as 0.03 μM. Their selective antimycobacterial effect was highlighted due to the lack of activity against other bacteria or fungi tested. The oxadiazole and thiadiazole derivatives exhibited low in vitro toxicities and showed no mutagenic activity in several genotoxicity assays, making them particularly interesting for further antitubercular studies (Karabanovich et al., 2016).

Antimicrobial Activity

Research into 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one has indicated its low effectiveness against certain bacterial species but high antileishmanial activity. This suggests potential for this compound and related derivatives in the treatment of leishmaniasis and other bacterial infections, pending further in vivo studies and experimental models (Ustabaş et al., 2020).

Corrosion Inhibitor for Mild Steel

The thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid medium were studied. The compound showed high efficiency as a corrosion inhibitor, indicating its potential application in protecting steel structures from acid corrosion. This research provides insight into the inhibitory behavior of oxadiazole derivatives and their potential industrial applications (Bouklah et al., 2006).

Antibacterial and Acetyl Cholinesterase Inhibitors

Another study synthesized 2-[(5-benzyl-1,3,4-oxadiazole-2yl)sulfanyl]-N-(arylated/arenylated) acetamides and evaluated them for antibacterial activity and acetyl cholinesterase inhibition. These derivatives displayed weak enzyme inhibitory and antibacterial actions, with some compounds showing notable activity, suggesting their therapeutic potential in relevant applications (Siddiqui et al., 2017).

Antimicrobial and Hemolytic Agents

A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides was synthesized to assess their antimicrobial and hemolytic activities. The findings revealed that most compounds were active against selected microbial species, indicating their potential as antimicrobial agents with less toxicity, except for one derivative with higher cytotoxicity (Rehman et al., 2016).

Eigenschaften

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS/c16-13-8-6-11(7-9-13)10-20-15-18-17-14(19-15)12-4-2-1-3-5-12/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJAOINOTAKOOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

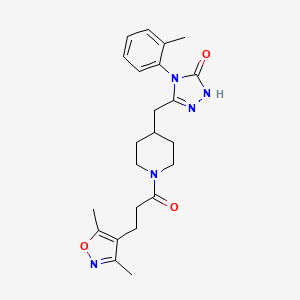

![5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2989651.png)

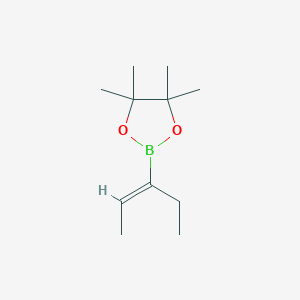

![2-Oxa-8-azadispiro[3.1.36.14]decane](/img/structure/B2989653.png)

![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2989658.png)

![1-((1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2989663.png)

![6-Cyclopropyl-2-[1-[2-(3,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2989664.png)

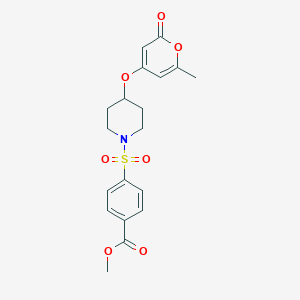

![N-[3-({[3-(acetylamino)benzyl][(4-bromophenyl)sulfonyl]amino}methyl)phenyl]acetamide](/img/structure/B2989667.png)

![ethyl 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2989671.png)

![4-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)butanamide](/img/structure/B2989673.png)